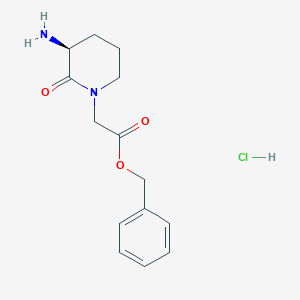

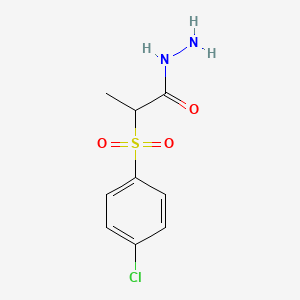

![molecular formula B4H24Na2O19 B7988601 Na2[B4O5(OH)4].10H2O](/img/structure/B7988601.png)

Na2[B4O5(OH)4].10H2O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound sodium tetraborate decahydrate, with the chemical formula Na2[B4O5(OH)4].10H2O, is commonly known as borax. It is a boron compound, a mineral, and a salt of boric acid. Borax appears as a white, crystalline substance that is soluble in water. It has been used for centuries in various applications, ranging from household cleaning products to industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Borax can be synthesized from boron compounds through several methods:

From Tincal: Tincal, a naturally occurring form of sodium borate, is dissolved in water, and impurities such as sand and clay are removed by filtration. The solution is then concentrated until crystallization begins, followed by cooling to obtain borax crystals.

From Colemanite: Colemanite (Ca2B6O11) reacts with sodium carbonate (Na2CO3) under heat to produce sodium tetraborate (Na2B4O7), sodium metaborate (NaBO2), and calcium carbonate (CaCO3). The sodium metaborate is then converted to borax by treating it with carbon dioxide (CO2).

From Boric Acid: Boric acid (H3BO3) is boiled with sodium carbonate (Na2CO3) to produce borax. The reaction is as follows[ 4H3BO3 + Na2CO3 \rightarrow Na2B4O7 + 6H2O + CO2 ]

Industrial Production Methods

Industrially, borax is produced by mining borate minerals such as kernite and tincal. These minerals are dissolved in water, and the solution is filtered to remove impurities. The filtrate is then concentrated and cooled to crystallize borax.

Analyse Des Réactions Chimiques

Types of Reactions

Borax undergoes various chemical reactions, including:

Acid-Base Reactions: Borax reacts with acids to form boric acid. For example[ Na2B4O7.10H2O + 2HCl \rightarrow 4B(OH)3 + 2NaCl + 5H2O ]

Hydrolysis: In aqueous solutions, borax hydrolyzes to form sodium hydroxide (NaOH) and boric acid (H3BO3)[ Na2B4O7 + 2H2O \rightarrow 2NaOH + H2B4O7 ]

Dehydration: Upon heating, borax loses water molecules and converts to anhydrous sodium tetraborate.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used in the conversion of borax to boric acid.

Sodium Carbonate (Na2CO3): Used in the synthesis of borax from boric acid.

Major Products

Boric Acid (H3BO3): Formed from the reaction of borax with acids.

Sodium Hydroxide (NaOH): Formed during the hydrolysis of borax.

Applications De Recherche Scientifique

Borax has a wide range of applications in scientific research:

Chemistry: Used as a buffer solution in biochemical experiments, a flux in metallurgy, and a reagent in various organic synthesis reactions.

Biology: Employed in the preparation of buffer solutions for electrophoresis and other biological assays.

Medicine: Utilized in some pharmaceutical formulations and as an antiseptic.

Industry: Used in the manufacture of glass, ceramics, and fiberglass. It also serves as a fire retardant and a component in detergents and cosmetics.

Mécanisme D'action

The mechanism by which borax exerts its effects involves its ability to form complexes with various molecules. In biological systems, borax can interact with hydroxyl groups in biomolecules, affecting their structure and function. The borate ion (B4O5(OH)4)2- can form stable complexes with diols and polyols, which is the basis for its use in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Tetraborate Pentahydrate (Na2B4O7.5H2O): Similar to borax but contains fewer water molecules.

Anhydrous Sodium Tetraborate (Na2B4O7): The dehydrated form of borax.

Boric Acid (H3BO3): A related boron compound used in similar applications.

Uniqueness

Borax is unique due to its high solubility in water and its ability to form stable complexes with various molecules. Its decahydrate form provides a convenient source of borate ions for various chemical reactions and industrial processes.

Propriétés

IUPAC Name |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXQAZYFZVZEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H24Na2O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

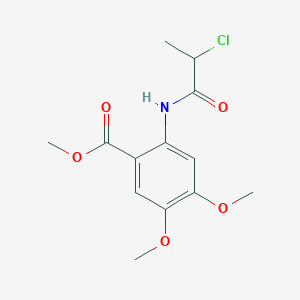

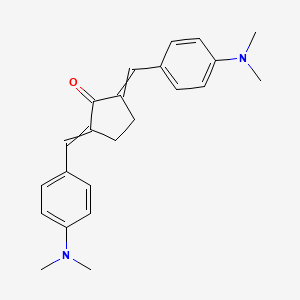

![2-chloro-N-[4-(N-propan-2-ylanilino)phenyl]propanamide](/img/structure/B7988526.png)

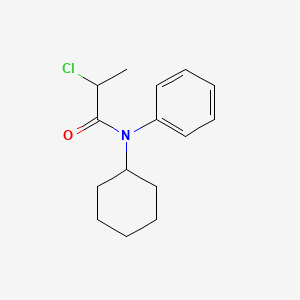

![4-(bromomethyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B7988574.png)

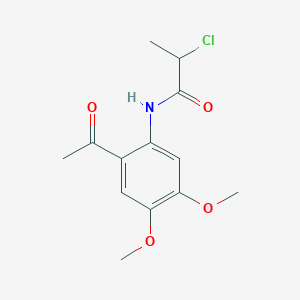

![(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7988584.png)

![5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B7988594.png)